molecular formula C21H22ClN3O3 B1665865 Axamozide CAS No. 85076-06-8

Axamozide

Cat. No. B1665865
CAS RN: 85076-06-8
M. Wt: 399.9 g/mol
InChI Key: WFJWTVCUKPPEOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Axamozide is a biochemical.

Scientific Research Applications

Drug Discovery and Development

Axamozide's development and application can be understood in the context of drug discovery and development. The history and process of drug discovery, often driven by chemistry but increasingly guided by pharmacology and clinical sciences, provide a framework for understanding how drugs like Axamozide are researched and developed. Molecular biology and genomic sciences have a significant impact on this process, leading to more targeted and effective treatments (Drews, 2000).

Neurological Rehabilitation

In a study focused on the rehabilitation of neurological patients with movement disorders related to lumbar spine pathology, Axamon (another name for Axamozide) was used. This research is relevant as it highlights the potential application of Axamozide in the field of neurology and rehabilitation. The study demonstrated the efficacy of Axamon in combination with other treatments, offering insights into its role in complex therapy regimens (Boiko et al., 2008).

Pharmacokinetics and Metabolism

Understanding the pharmacokinetics and metabolism of drugs is crucial in drug research. Studies in this area offer insights into how Axamozide is absorbed, distributed, metabolized, and excreted in the body. This knowledge is vital for determining the drug's efficacy and safety profile (Lin & Lu, 1997).

PET and Drug Research

Positron Emission Tomography (PET) has been used to examine the behavioral, therapeutic, and toxic properties of drugs. This technology can provide valuable insights into the pharmacokinetic and pharmacodynamic events related to drugs like Axamozide, both in humans and animals (Fowler et al., 1999).

Treatment of Stroke Residuals

Axamon has been evaluated for its efficacy in treating patients with movement and cognitive disorders in the residual period of stroke. This research is directly relevant to Axamozide, indicating its potential application in stroke rehabilitation (Agafonov et al., 2010).

Neuropharmacology

Research in neuropharmacology, particularly in the context of Lysergic Acid Diethylamide (LSD), provides a broader understanding of how drugs like Axamozide might interact with the brain. These studies contribute to our knowledge of drug mechanisms and effects on consciousness and mental states, which could be relevant for drugs with psychoactive properties (Passie et al., 2008).

properties

IUPAC Name

6-chloro-3-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)piperidin-4-yl]-1H-benzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O3/c22-14-5-6-18-17(11-14)23-21(26)25(18)15-7-9-24(10-8-15)12-16-13-27-19-3-1-2-4-20(19)28-16/h1-6,11,15-16H,7-10,12-13H2,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFJWTVCUKPPEOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C3=C(C=C(C=C3)Cl)NC2=O)CC4COC5=CC=CC=C5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10868855
Record name 5-Chloro-1-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]piperidin-4-yl}-1,3-dihydro-2H-benzimidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10868855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Axamozide

CAS RN

85076-06-8
Record name Axamozide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085076068
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AXAMOZIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MCG9O55T6K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Axamozide
Reactant of Route 2
Reactant of Route 2
Axamozide
Reactant of Route 3
Reactant of Route 3
Axamozide
Reactant of Route 4
Reactant of Route 4
Axamozide
Reactant of Route 5
Reactant of Route 5
Axamozide
Reactant of Route 6
Reactant of Route 6
Axamozide

Citations

For This Compound
2
Citations
NM Kurbat, KD Praliev, TA Salita, VK Yu… - Pharmaceutical …, 1991 - Springer
Piper• exhibits an affinity for specific binding sites of [3H] nicotine (ICsc= 7• 1~ M) and [3H] cis-methyldioxolane (ICsa= 28• 4~ M), a selective agonist of the muscarinic receptors, by …
Number of citations: 12 link.springer.com
JKPRA Høgset, NI AS - i.moscow
Targetable diagnostic and/or therapeutically active agents, eg ultrasound contrast agents, having reporters comprising gas-filled microbubbles stabilised by monolayers of film-forming …
Number of citations: 0 i.moscow

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.